Ptilocaulin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

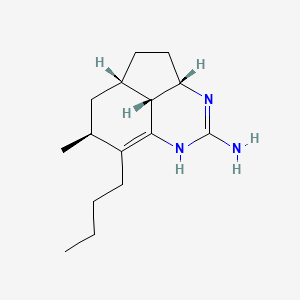

Ptilocaulin is a cyclic guanidine extracted from the Caribbean sponge Ptilocaulis aff. P. Spiculifer that is reported to have broad spectrum antimicrobial activity in vitro as well as in vitro activity against L1210 murine leukemia.

Análisis De Reacciones Químicas

Activity

Ptilocaulin's activity has been tested against various cell populations :

-

Colon and mammary adenocarcinomas

-

Melanomas

-

Leukemias

-

Transformed fibroblasts

-

Normal lymphoid cells

The in vitro activity of synthetic racemic this compound against various cell types was found to be comparable to that of several clinical drugs, including antibiotics, alkylators, antimetabolites, and vinca alkyloids .

Cytotoxicity

This compound exhibits cytostatic effects at concentrations less than or equal to IC50 (50% inhibitory concentration), with cells resuming growth after its removal. Cytocidal effects are observed at concentrations 10 times the IC50, where cells fail to resume growth even after the compound is removed .

Impact of Reaction Conditions

Chemical reaction outcomes are highly dependent on reaction conditions . Optimizing these conditions is crucial in chemical synthesis . Researchers use methods like continuous collective analysis and Design of Experiments (DoE) to improve reaction efficiency .

Modern Techniques in Chemical Reaction Analysis

Modern methods for analyzing chemical reactions include mass spectrometry and UPLC-MS . These methods facilitate rapid and continuous evaluation of chemical reaction outcomes . High-throughput experiment arrays, coupled with software like phactor™, allow for efficient planning, execution, and analysis of numerous reactions, which helps to optimize reaction conditions and discover new chemical reactions .

Role of AI in Discovering Chemical Reactions

Propiedades

Número CAS |

78777-02-3 |

|---|---|

Fórmula molecular |

C15H25N3 |

Peso molecular |

247.38 g/mol |

Nombre IUPAC |

(1S,4S,10S,12R)-9-butyl-10-methyl-5,7-diazatricyclo[6.3.1.04,12]dodeca-5,8-dien-6-amine |

InChI |

InChI=1S/C15H25N3/c1-3-4-5-11-9(2)8-10-6-7-12-13(10)14(11)18-15(16)17-12/h9-10,12-13H,3-8H2,1-2H3,(H3,16,17,18)/t9-,10-,12-,13+/m0/s1 |

Clave InChI |

MGZKFJKGMKJURC-XRRVDJEJSA-N |

SMILES |

CCCCC1=C2C3C(CCC3N=C(N2)N)CC1C |

SMILES isomérico |

CCCCC1=C2[C@@H]3[C@@H](CC[C@@H]3N=C(N2)N)C[C@@H]1C |

SMILES canónico |

CCCCC1=C2C3C(CCC3N=C(N2)N)CC1C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

isoptilocauline ptilocaulin ptilocaulin, (3aS-(3aalpha,5aalpha,8aalpha,8balpha))-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.